molecular formula C16H27N5 B11728552 5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine

5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11728552
M. Wt: 289.42 g/mol
InChI Key: BCXIDMGFYVJSHA-UHFFFAOYSA-N
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Description

5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by its complex structure, which includes multiple alkyl groups and a pyrazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative with appropriate alkyl halides under basic conditions. The reaction may proceed as follows:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using alkyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    N-alkylation: The final step involves the N-alkylation of the pyrazole derivative with an appropriate alkyl halide to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-3-amine: A simpler pyrazole derivative with similar structural features.

    3-methyl-1H-pyrazole: Another pyrazole derivative with a methyl group at the 3-position.

    1-(2-methylpropyl)-1H-pyrazole: A pyrazole derivative with an isobutyl group at the 1-position.

Uniqueness

5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its complex structure, which includes multiple alkyl groups and a pyrazole ring system. This complexity can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

5-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C16H27N5/c1-11(2)9-21-13(5)7-16(19-21)17-8-15-10-20(12(3)4)18-14(15)6/h7,10-12H,8-9H2,1-6H3,(H,17,19)

InChI Key

BCXIDMGFYVJSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=CN(N=C2C)C(C)C

Origin of Product

United States

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